(S,R,S)-AHPC-C10-NH2 Dihydrochloride: A Technical Guide for Researchers in Targeted Protein Degradation
(S,R,S)-AHPC-C10-NH2 Dihydrochloride: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) is a key synthetic building block in the rapidly evolving field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, specifically designed for the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity (S,R,S)-AHPC moiety, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl amine linker. The terminal primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, enabling the creation of heterobifunctional PROTACs.
PROTACs containing this VHL ligand are engineered to induce the degradation of specific target proteins, particularly those implicated in disease pathogenesis, such as the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4). By hijacking the cell's natural ubiquitin-proteasome system, these PROTACs offer a powerful modality for knocking down protein levels, a strategy with significant potential in therapeutic development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (S,R,S)-AHPC-C10-NH2 dihydrochloride is presented in Table 1.
| Property | Value |
| Synonyms | VH032-C10-NH2 dihydrochloride |
| Molecular Formula | C₃₃H₅₃Cl₂N₅O₄S |
| Molecular Weight | 686.78 g/mol |
| CAS Number | 2341796-75-4 |
| Appearance | Solid |
| Purity | Typically ≥95% (as determined by HPLC) |
| Solubility | Soluble in DMSO (e.g., 250 mg/mL with sonication) |
| Storage | Store at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs constructed using (S,R,S)-AHPC-C10-NH2 dihydrochloride function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
PROTAC-mediated protein degradation workflow.
Application in BET Bromodomain Protein Degradation
A primary application of (S,R,S)-AHPC-C10-NH2 dihydrochloride is in the development of PROTACs targeting the BET family of proteins, particularly BRD4. BRD4 is a transcriptional co-activator that plays a critical role in the expression of key oncogenes, such as c-Myc. Degradation of BRD4 has shown significant therapeutic potential in various cancers.
The PROTAC GNE-987, which incorporates a VHL ligand connected to a BET inhibitor via a linker, has demonstrated picomolar cellular potency in degrading BRD4.[1][2] Although GNE-987 exhibited poor pharmacokinetic properties, its high potency highlights the utility of the VHL-recruiting scaffold. To overcome the pharmacokinetic limitations, GNE-987 was conjugated to an anti-CLL1 antibody, creating a degrader-antibody conjugate that showed sustained in vivo exposure and antigen-specific tumor regression.[1]
Downstream Signaling of BRD4 Degradation
The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc. This, in turn, affects multiple downstream cellular processes, including cell cycle progression, proliferation, and apoptosis.
Downstream effects of BRD4 degradation.
Quantitative Data
| Parameter | Description | Representative Value (GNE-987) | Cell Line |
| DC₅₀ | Concentration for 50% maximal degradation | 0.03 nM | EOL-1 |
| IC₅₀ | Concentration for 50% inhibition of cell viability | 0.02 nM | EOL-1 |
| IC₅₀ | Concentration for 50% inhibition of c-Myc expression | 0.03 nM | EOL-1 |
Data for GNE-987, a highly potent chimeric BET degrader.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PROTACs developed from (S,R,S)-AHPC-C10-NH2 dihydrochloride.
Synthesis of a PROTAC from (S,R,S)-AHPC-C10-NH2
This protocol outlines a general approach for conjugating the linker to a target protein ligand possessing a carboxylic acid functional group.
General workflow for PROTAC synthesis.
Materials:
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(S,R,S)-AHPC-C10-NH2 dihydrochloride
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Target protein ligand with a carboxylic acid moiety
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Amide coupling reagents (e.g., HATU, HOBt)
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A non-nucleophilic base (e.g., DIPEA)
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Anhydrous polar aprotic solvent (e.g., DMF)
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Reagents for purification (e.g., HPLC solvents)
Procedure:
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Dissolve the target protein ligand-COOH, (S,R,S)-AHPC-C10-NH2 dihydrochloride, and coupling reagents in anhydrous DMF.
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Add DIPEA to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.
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Stir the reaction at room temperature for several hours to overnight, monitoring the progress by LC-MS.
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Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC.
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Lyophilize the pure fractions to obtain the final PROTAC.
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Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot Analysis of BRD4 Degradation
This protocol is for quantifying the degradation of a target protein, such as BRD4, in cultured cells.
Materials:
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Cell line expressing the target protein (e.g., EOL-1, HL-60 for BET proteins)
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PROTAC stock solution (in DMSO)
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE and Western blot equipment and reagents
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Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Seed cells in multi-well plates and allow them to adhere overnight.
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Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
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After treatment, wash the cells with ice-cold PBS and lyse them.
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Quantify the protein concentration of the lysates.
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Normalize the protein concentrations and prepare samples for SDS-PAGE.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane and incubate with the primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Materials:
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Cell line of interest
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PROTAC stock solution (in DMSO)
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96-well plates
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Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
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Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC₅₀ value.
Conclusion
(S,R,S)-AHPC-C10-NH2 dihydrochloride is a valuable chemical tool for the synthesis of potent and selective VHL-based PROTACs. Its application in the development of BET protein degraders has demonstrated the potential of this approach in cancer therapy. This technical guide provides a comprehensive overview of its properties, mechanism of action, and experimental use, serving as a resource for researchers in the field of targeted protein degradation. The provided protocols offer a starting point for the synthesis and characterization of novel PROTACs, which can be further optimized for specific research and therapeutic applications.
